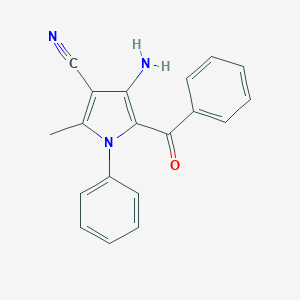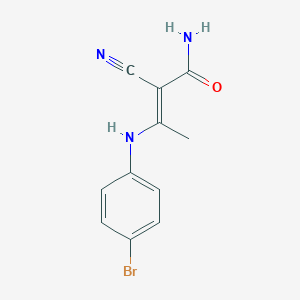![molecular formula C27H29ClN2O B421553 (2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone CAS No. 331760-85-1](/img/structure/B421553.png)
(2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbazole derivatives such as:
Uniqueness
What sets (2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone apart is its unique structural features, which confer specific electronic and steric properties. These properties make it particularly suitable for certain applications, such as in organic electronics and medicinal chemistry .
Properties
CAS No. |
331760-85-1 |
|---|---|
Molecular Formula |
C27H29ClN2O |
Molecular Weight |
433g/mol |
IUPAC Name |
(2-chlorophenyl)-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)methanone |
InChI |
InChI=1S/C27H29ClN2O/c28-23-11-5-4-9-21(23)27(31)30-16-15-29-24-14-13-19(18-7-2-1-3-8-18)17-22(24)20-10-6-12-25(30)26(20)29/h4-5,9,11,13-14,17-18,25H,1-3,6-8,10,12,15-16H2 |
InChI Key |
AWZNDLPVDDDQJZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCN(C5C4=C3CCC5)C(=O)C6=CC=CC=C6Cl |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCN(C5C4=C3CCC5)C(=O)C6=CC=CC=C6Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-benzyl-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B421471.png)
![3-(4-chlorophenyl)-9-(dimethylamino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B421474.png)
![3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol](/img/structure/B421477.png)
![ETHYL 6-BROMO-7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B421478.png)
![6,7-dihydroquinazolino[3,2-a][1]benzazepin-13(5H)-one](/img/structure/B421481.png)
![1-(4-Bromophenyl)-2-(8-methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-1-ethanone oxime](/img/structure/B421482.png)
![2-{2-[(Z)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B421485.png)
![10-(3-chloropropyl)-2-nitro-10H-indolo[3,2-b]quinoline](/img/structure/B421488.png)
![2-Tetradecyl-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-dien-8-imine](/img/structure/B421489.png)
![2-[1-(4-Bromoanilino)ethylidene]malononitrile](/img/structure/B421490.png)
![2,5-bis[(2E)-2-(nitromethylidene)pyrrolidin-1-yl]benzene-1,4-diol](/img/structure/B421491.png)


